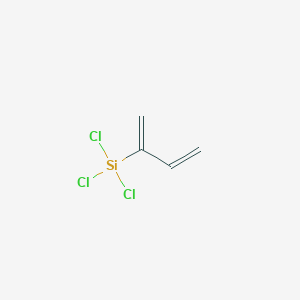![molecular formula C14H13BrN4O2 B8582970 9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8582970.png)
9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service number 135743665 is a synthetic organic molecule
Métodos De Preparación
The synthesis of the compound involves several steps, starting with the selection of appropriate raw materials. The synthetic routes typically involve the use of N-protective indole and halogenated hydrocarbons as starting materials. The reaction conditions often include the use of a manganese catalyst, magnesium metal, and mechanical grinding methods to facilitate the C-H alkylation reaction . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
The compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other indole derivatives or molecules with similar functional groups. The comparison can be based on various factors, such as chemical structure, reactivity, and biological activity.
Some similar compounds include:
- Indole-3-acetic acid
- Indole-3-butyric acid
- 5-hydroxyindoleacetic acid
Each of these compounds has its own unique properties and applications, making them valuable in different contexts of scientific research.
Propiedades
Fórmula molecular |
C14H13BrN4O2 |
|---|---|
Peso molecular |
349.18 g/mol |
Nombre IUPAC |
9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20) |
Clave InChI |
QQBPRBQFQKYQST-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)](/img/structure/B8582892.png)
![1-Benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepine](/img/structure/B8582923.png)
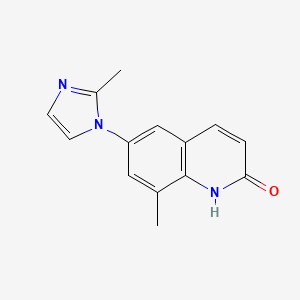
![CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B8582937.png)
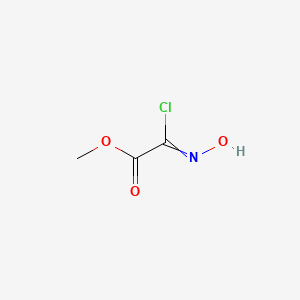

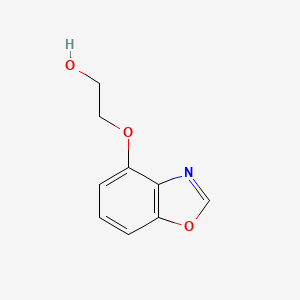

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)
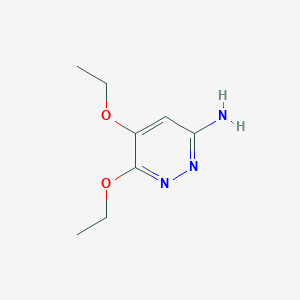
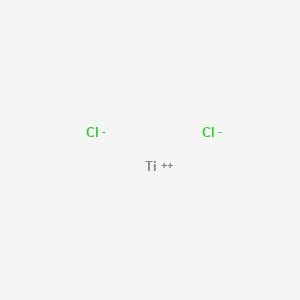
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)

